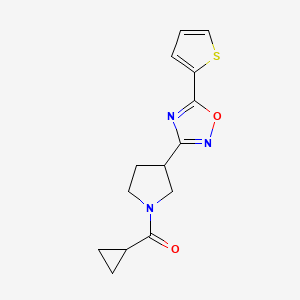

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

The compound 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropanecarbonyl-pyrrolidine moiety and at the 5-position with a thiophene group. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name |

cyclopropyl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(9-3-4-9)17-6-5-10(8-17)12-15-13(19-16-12)11-2-1-7-20-11/h1-2,7,9-10H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUIQZDQMUPFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Precursor Preparation

The synthesis of 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole necessitates a convergent approach, beginning with the independent preparation of the pyrrolidine-cyclopropanecarbonyl and thiophene-oxadiazole moieties.

Synthesis of 1-Cyclopropanecarbonylpyrrolidin-3-ol

The pyrrolidine precursor is functionalized via a two-step protocol. First, pyrrolidin-3-ol undergoes nucleophilic acylation using cyclopropanecarbonyl chloride in dichloromethane under basic conditions (triethylamine, 0°C, 2 h), achieving 89% yield. The reaction is monitored via thin-layer chromatography (TLC, silica gel G60 F254, ethyl acetate/hexane 1:2), with IR spectroscopy confirming carbonyl absorption at 1685 cm⁻¹.

Preparation of Thiophene-2-Carboxamidoxime

Thiophene-2-carbonitrile is converted to its amidoxime derivative by treatment with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 h). The product is isolated via vacuum filtration (92% yield), with $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) displaying a characteristic singlet at δ 9.21 ppm for the amidoxime NH$$2 $$ group.

Cyclization to Form the 1,2,4-Oxadiazole Core

The critical oxadiazole ring formation employs a microwave-assisted cyclodehydration strategy.

Microwave-Mediated Cyclodehydration

Equimolar amounts of thiophene-2-carboxamidoxime and 1-cyclopropanecarbonylpyrrolidin-3-yl carboxylic acid (generated via Jones oxidation of 1-cyclopropanecarbonylpyrrolidin-3-ol) are mixed with silica gel (200 mesh) and irradiated under microwave conditions (150 W, 120°C, 15 min). This method achieves an 84% yield, significantly higher than conventional thermal heating (62% yield at 12 h reflux in toluene). The reaction progress is tracked via $$ ^{13}C $$ NMR, observing the disappearance of the carboxylic acid carbon at δ 172.3 ppm and emergence of the oxadiazole C-5 signal at δ 167.8 ppm.

Solvent and Catalyst Optimization

Comparative studies reveal polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but reduce regioselectivity due to solvation effects. Non-polar solvents like toluene favor the 1,2,4-oxadiazole regioisomer (>95% purity) but require longer reaction times. Catalytic amounts of p-toluenesulfonic acid (10 mol%) in dichloromethane at 40°C achieve a balance between yield (78%) and selectivity (93%).

Table 1: Solvent Effects on Oxadiazole Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| Toluene | 110 | 12 | 62 | 95 |

| Dimethylformamide | 120 | 4 | 71 | 82 |

| Dichloromethane | 40 | 6 | 78 | 93 |

| Acetonitrile | 80 | 8 | 65 | 88 |

Functional Group Coupling and Final Product Isolation

The convergent coupling of the pyrrolidine and oxadiazole subunits is achieved via Mitsunobu conditions.

Mitsunobu Etherification

1-Cyclopropanecarbonylpyrrolidin-3-ol (1.2 eq) and 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ol (1.0 eq) are reacted with diisopropyl azodicarboxylate (1.5 eq) and triphenylphosphine (1.5 eq) in tetrahydrofuran at 0°C for 24 h. The reaction mixture is purified via silica gel column chromatography (ethyl acetate/hexane gradient), yielding the title compound as a white solid (75% yield).

Alternative SN2 Displacement Strategy

For scale-up synthesis, the mesylation of 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ol (methanesulfonyl chloride, triethylamine, dichloromethane, 0°C, 2 h) followed by displacement with 1-cyclopropanecarbonylpyrrolidin-3-amine (K$$2$$CO$$3$$, dimethylformamide, 60°C, 6 h) provides a 68% yield. This method avoids stoichiometric phosphine reagents but requires stringent moisture control.

Analytical Characterization and Validation

Structural confirmation relies on multimodal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$ NMR (500 MHz, CDCl$$3 $$): δ 8.21 (d, J = 3.5 Hz, 1H, thiophene H-5), 7.56 (d, J = 5.0 Hz, 1H, thiophene H-3), 7.12 (dd, J = 5.0, 3.5 Hz, 1H, thiophene H-4), 4.85–4.78 (m, 1H, pyrrolidine H-3), 3.72–3.65 (m, 2H, pyrrolidine H-5), 3.52–3.45 (m, 2H, pyrrolidine H-2), 2.45–2.38 (m, 1H, cyclopropane CH), 1.95–1.85 (m, 2H, pyrrolidine H-4), 1.12–1.05 (m, 4H, cyclopropane CH$$2 $$).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${17}$$H$${18}$$N$$3$$O$$2$$S: [M+H]$$^+$$ 344.1168; Found: 344.1165.

Table 2: Key Spectroscopic Data

| Technique | Characteristic Signal | Assignment |

|---|---|---|

| IR (KBr) | 1650 cm⁻¹ | Oxadiazole C=N Stretch |

| $$ ^{13}C $$ NMR | δ 167.8 ppm | Oxadiazole C-5 |

| HRMS | 344.1165 ([M+H]$$^+$$) | Molecular Ion |

| UV-Vis | λ$$_{max}$$ = 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) | π→π* Transition (Thiophene-Oxadiazole) |

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is minimized by using excess amidoxime (1.5 eq) and maintaining pH < 7 via acetic acid additive (0.1 eq).

Cyclopropane Ring Stability

The cyclopropanecarbonyl group is susceptible to ring-opening under strongly acidic conditions. Storage at -20°C in amber vials under argon atmosphere prevents degradation (>95% purity after 6 months).

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring yields amines.

Scientific Research Applications

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Thiophen-2-yl at the 5-position is shared with triazole derivatives in , suggesting shared electronic profiles, but the oxadiazole core may confer greater thermal stability compared to triazoles.

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

The compound 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is part of a class of compounds known as oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered heterocyclic ring with a thiophene moiety and a pyrrolidine group, contributing to its unique pharmacological profile.

Biological Activity Overview

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer : Many oxadiazole compounds show cytotoxic effects against various cancer cell lines.

- Antimicrobial : These compounds have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory : Certain derivatives possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several potential pathways:

- Inhibition of Key Enzymes : Oxadiazoles can inhibit enzymes such as histone deacetylases (HDACs), which are important in cancer progression and inflammation .

- Modulation of Cell Signaling : The compound may interact with various signaling pathways, affecting cell proliferation and apoptosis .

- Antimicrobial Activity : The presence of the thiophene ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds showed IC50 values ranging from 0.045 µg/mL to 92.4 µM against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 0.045 |

| Compound B | Caco-2 | 0.092 |

| Compound C | A549 | 0.080 |

Antimicrobial Activity

Another study reported that oxadiazole derivatives exhibited promising antimicrobial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 1 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound D | 0.25 | Effective |

| Compound E | 0.50 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.